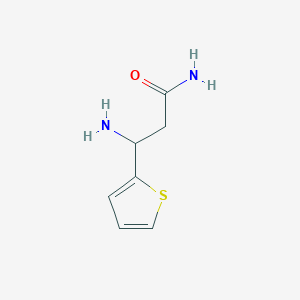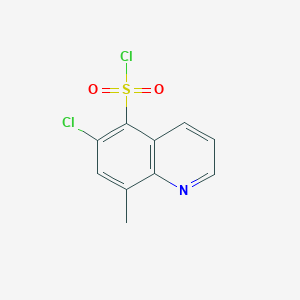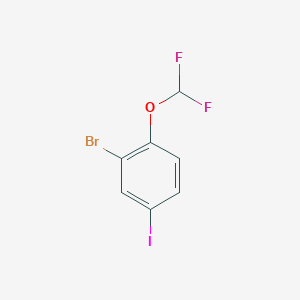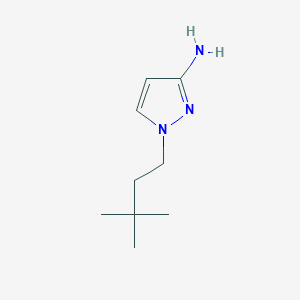![molecular formula C35H39N7O7 B13063885 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a dimethylformamide (DMF) group at the N2 position, and a methyl group at the 2’-hydroxyl position of guanosine. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide (MeI) and a strong base like sodium hydride (NaH).
Introduction of the Dimethylformamide Group: The N2 position is modified with dimethylformamide using a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors under controlled conditions.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine (I2) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N2 position.
Common Reagents and Conditions
Oxidation: Iodine (I2) and a base like triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives.
Applications De Recherche Scientifique
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE involves its incorporation into oligonucleotides, where it enhances stability and binding affinity. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The DMF group at the N2 position increases the compound’s resistance to enzymatic degradation, while the methyl group at the 2’-hydroxyl position enhances binding affinity to complementary nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-DMT-N2-Isobutyryl-2’-O-Methyl-Guanosine .
- 5’-O-DMTr-2’-O-Me-8-Me-G(dmf)-3’-CE Phosphoramidite .
- N1-Me-5’-O-DMTr-2’-O-TBDMS-G(dmf)-3’-CE-Phosphoramidite .
Uniqueness
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is unique due to its specific combination of protective groups and modifications, which provide enhanced stability and functionality compared to similar compounds. The presence of the DMF group at the N2 position is particularly noteworthy, as it offers increased resistance to enzymatic degradation .
Propriétés
Formule moléculaire |
C35H39N7O7 |
|---|---|
Poids moléculaire |
669.7 g/mol |
Nom IUPAC |
2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine |
InChI |
InChI=1S/C35H39N7O7/c1-41(2)33(36)40-34-38-30-27(31(44)39-34)37-20-42(30)32-29(47-5)28(43)26(49-32)19-48-35(21-9-7-6-8-10-21,22-11-15-24(45-3)16-12-22)23-13-17-25(46-4)18-14-23/h6-18,20,26,28-29,32,43H,19H2,1-5H3,(H3,36,38,39,40,44)/t26-,28-,29-,32-/m1/s1 |
Clé InChI |
CNZMWJKORGNZNL-DWCTZGTLSA-N |
SMILES isomérique |
CN(C)/C(=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)/N |
SMILES canonique |
CN(C)C(=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13063809.png)
![2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)

![(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13063826.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B13063830.png)




![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)

